molecular formula C10H13N5O2 B2944393 2-ethoxy-N-(9H-purin-6-yl)propanamide CAS No. 866043-04-1

2-ethoxy-N-(9H-purin-6-yl)propanamide

Cat. No.: B2944393
CAS No.: 866043-04-1
M. Wt: 235.247
InChI Key: YRNHVOMGRGJXOI-UHFFFAOYSA-N
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Description

2-ethoxy-N-(9H-purin-6-yl)propanamide is a chemical compound with the molecular formula C10H13N5O2 and a molecular weight of 235.24 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(9H-purin-6-yl)propanamide typically involves the reaction of a purine derivative with an ethoxy-propanamide group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(9H-purin-6-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds .

Scientific Research Applications

2-ethoxy-N-(9H-purin-6-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(9H-purin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(9H-purin-6-yl)propanamide
  • 2-methoxy-N-(9H-purin-6-yl)propanamide
  • 2-ethoxy-N-(9H-purin-6-yl)butanamide

Uniqueness

2-ethoxy-N-(9H-purin-6-yl)propanamide is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-ethoxy-N-(7H-purin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-3-17-6(2)10(16)15-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H2,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNHVOMGRGJXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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